molecular formula C9H19NO5S B194203 Dcu8fxz6BJ CAS No. 14810-93-6

Dcu8fxz6BJ

Cat. No. B194203
CAS RN: 14810-93-6
M. Wt: 253.32 g/mol
InChI Key: AEEIMWYSDWZKAT-HJTGYUAHSA-N
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Description

DCU8FXZ6BJ is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using a unique method that involves the use of various chemical reagents.

Scientific Research Applications

Dynamic Consent in Biomedical Research

Dynamic consent (DC) is a novel approach to consent, designed for the modern research landscape. It includes a digital interface for participant-researcher communication, enhancing decision-making and participant engagement. DC's technical architecture ensures secure data encryption and consent preference management, beneficial in biobanking and other domains (Kaye et al., 2014).

Murine Dendritic Cell Lines for Research

Novel murine dendritic cell lines, named MutuDC, are developed for in vitro dendritic cell (DC) research. These lines retain major features of splenic CD8α conventional DC, including response to stimuli and cross-presentation capacity. Their ease of maintenance and potential for genetic modification make them valuable for DC research (Fuertes Marraco et al., 2012).

Dynamic Combinatorial Chemistry (DCC) in Materials Development

DCC, a method under thermodynamic control, facilitates the creation of complex chemical systems. It has applications in catalysis, fragrance release, and responsive materials. DCC aids in understanding complex molecular networks and is evolving with hybrid systems that combine kinetic and thermodynamic control (Cougnon & Sanders, 2012).

Human Dendritic Cell Subset Research

Research on human dendritic cells (DC) focuses on three major subsets: plasmacytoid DC, myeloid/conventional DC1, and DC2. Advances in identifying these subsets and understanding their development contribute to integrating mouse and human immunology, presenting new opportunities for translational medicine (Collin & Bigley, 2018).

Multidisciplinary Teams in Biomedical Research

The formation of multidisciplinary teams is crucial in biomedical research. Teams combining expertise in computational science, engineering, and physical sciences contribute to scientific discovery and clinical application. Examples include developments in imaging, informatics, and telemedicine (Martino, 2004).

Supercomputer Applications in Scientific Research

Optimizing applications like DCA++ on supercomputers like Summit enhances performance in scientific research. Strategies include streamlining CPU-GPU interactions and implementing computing kernels on GPUs. This results in significant performance improvements in quantum many-body problem-solving (Balduzzi et al., 2019).

Diffuse Correlation Spectroscopy in Cerebral Blood Flow Measurement

Diffuse correlation spectroscopy (DCS) measures cerebral blood flow non-invasively using near-infrared light fluctuations. It serves as a biomarker for patient well-being and indicates hemodynamic responses in clinical research (Durduran & Yodh, 2014).

Scientific Workflow Sharing in Distributed Computing

Coarse-Grained Interoperability enables sharing and combining workflows in distributed computing infrastructures (DCI), enhancing e-scientists' ability to run complex applications on various platforms (Terstyánszky et al., 2014).

Nucleic Acid Research Using DCC

DCC has been instrumental in creating structures for selective recognition of oligonucleotides. It has facilitated the development of new materials based on nucleic acids and innovative methods for nucleic acid modification (Miller, 2012).

Electric Field Applications in Cellular Biology

Electric fields, including direct continuous (DC), pulsed, or alternative, induce specific effects on cells and molecules. They are vital in cellular biology, aiding in cell manipulation and treatment in microfluidic devices (Villemejane et al., 2010).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEIMWYSDWZKAT-HJTGYUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624492
Record name Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-thiolincosaminide

CAS RN

14810-93-6
Record name Methyl-1-thiolincosaminide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014810936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-1-THIOLINCOSAMINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCU8FXZ6BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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